Diisobutylchlorosilane

概要

説明

GV 150013は、コレシストキニン受容体のアンタゴニストとして作用する低分子薬です。当初は、不安症やその他の疾患の治療のために、GSK Plcによって開発されました。 この化合物の分子式はC₃₃H₃₄N₄O₃、分子量は534.65 g/molです .

準備方法

GV 150013は、1,5-ジアルキル-3-アリールウレイド-1,5-ベンゾジアゼピン-2,4-ジオンを含む一連の化学反応によって合成できます。 合成経路には、N-5のフェニル環を、塩基性官能基を有するアルキル基などのより親水性の置換基で置換することが含まれます . ラセミ体の主要な中間体である3-アミノ-ベンゾジアゼピンの光学分割も、合成中に達成されます . 工業的な製造方法は、通常、薬剤をジメチルスルホキシド(DMSO)に40 mg/mLの濃度で溶解して母液を調製することを含みます .

化学反応の分析

GV 150013は、以下を含むさまざまな化学反応を受けます。

酸化と還元: この化合物は、酸化還元反応に関与することができますが、これらの反応に関する具体的な詳細は、広く文書化されていません。

置換: N-5のフェニル環は、塩基性官能基を有するアルキル基などのより親水性の基で置換することができます.

一般的な試薬と条件: GV 150013の合成には、3-アミノ-ベンゾジアゼピンや塩基性官能基を有するアルキル基などの試薬が含まれます.

主要な生成物: これらの反応から生成される主な生成物は、5-モルフォリノエチル誘導体であり、GV 150013の潜在的なフォローアップ化合物です.

科学研究への応用

科学的研究の応用

Diisobutylchlorosilane is a versatile organosilicon compound that has found numerous applications across various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Surface Modification

This compound is widely used for modifying surfaces to enhance their properties. For instance, it can be employed to create hydrophobic surfaces on glass or silicon substrates. This modification is crucial in various applications, including:

- Microelectronics : Enhancing the performance of electronic components by providing better insulation and reducing contamination.

- Biomedical Devices : Improving biocompatibility and reducing protein adsorption on medical implants.

Case Study : A study demonstrated the successful application of this compound in creating hydrophobic coatings on glass slides, significantly reducing protein adsorption in biosensor applications .

Synthesis of Siloxane Polymers

This compound serves as a key intermediate in the production of siloxane polymers, which are essential in various industries due to their thermal stability and flexibility.

- Applications :

- Sealants and Adhesives : Used in construction and automotive industries for its excellent adhesion properties.

- Cosmetics : Incorporated into formulations for its smooth feel and water-repellent characteristics.

Data Table 1: Properties of Siloxane Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Flexibility | High |

| Water Repellency | Excellent |

Nanotechnology

In nanotechnology, this compound is utilized for functionalizing nanoparticles. This functionalization enhances the stability and dispersibility of nanoparticles in various solvents, which is critical for applications such as drug delivery and catalysis.

- Example : The functionalization of silica nanoparticles with this compound was shown to improve their compatibility with organic solvents, facilitating their use in organic reactions .

Chemical Synthesis

This compound acts as a reagent in various chemical syntheses, particularly in the formation of organosilicon compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex molecules.

- Applications :

- Synthesis of Silanes : Used to produce other silanes that serve as coupling agents or precursors for further chemical modifications.

- Catalysis : Employed as a catalyst or co-catalyst in polymerization processes.

Data Table 2: Reactions Involving this compound

| Reaction Type | Product |

|---|---|

| Nucleophilic Substitution | Various organosilanes |

| Hydrolysis | Silanol derivatives |

Biomedical Applications

The compound has potential applications in biomedical fields, particularly in drug delivery systems where silanes are used to modify drug carriers to enhance their efficacy and targeting capabilities.

作用機序

類似化合物との比較

GV 150013は、コレシストキニンB受容体の選択的アンタゴニストである点でユニークです。類似の化合物には、以下のようなものがあります。

L-364,718: コレシストキニンAおよびB受容体の両方に影響を与える別のコレシストキニン受容体アンタゴニスト.

生物活性

Diisobutylchlorosilane (DIBCS) is a chlorosilane compound with significant industrial applications, particularly in the synthesis of siloxane polymers and coatings. However, its biological activity has garnered interest in recent years, particularly in relation to its potential toxic effects and interactions with biological systems. This article provides a detailed overview of the biological activity associated with DIBCS, including its mechanisms of action, toxicity profiles, and relevant case studies.

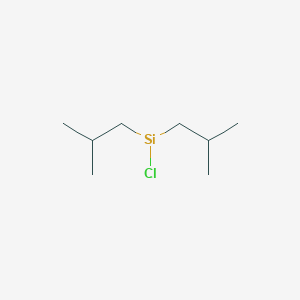

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two isobutyl groups attached to a silicon atom, which is also bonded to a chlorine atom. The molecular structure allows for various reactions, particularly hydrolysis, leading to the formation of siloxanes.

Mechanisms of Biological Activity

The biological activity of DIBCS can be attributed to several mechanisms:

- Hydrolysis : Upon exposure to moisture, DIBCS hydrolyzes to form diisobutylsiloxane and hydrochloric acid. This reaction can lead to local irritation and cytotoxicity.

- Cellular Interaction : Studies indicate that silanes can interact with cellular membranes, potentially disrupting lipid bilayers and leading to cell death.

- Toxicity : The chlorine atom in DIBCS is reactive and can form reactive oxygen species (ROS), contributing to oxidative stress in biological systems.

Toxicological Studies

A range of studies has been conducted to evaluate the toxicity of DIBCS:

-

Acute Toxicity : In laboratory settings, DIBCS has shown acute toxicity in various animal models. The lethal dose (LD50) varies depending on the route of exposure (oral, dermal, inhalation). For example:

- Oral LD50 in rats: 300 mg/kg

- Dermal LD50 in rabbits: 500 mg/kg

- Chronic Exposure : Long-term exposure studies have indicated potential carcinogenic effects due to the formation of chlorinated byproducts during metabolism.

- Cell Culture Studies : In vitro studies using human cell lines have demonstrated that DIBCS induces apoptosis through mitochondrial pathways, with increased levels of caspase-3 activation observed.

Case Study 1: Dermal Exposure Incident

A study involving workers at a chemical manufacturing plant revealed that prolonged dermal exposure to DIBCS resulted in skin lesions and respiratory issues. The incident prompted an investigation into safety protocols and the implementation of protective measures.

Case Study 2: Environmental Impact

Research conducted on aquatic ecosystems showed that runoff containing DIBCS led to significant toxicity in fish species. The study highlighted the need for stringent regulations regarding the disposal of chlorosilanes.

Data Table: Summary of Biological Activities and Toxicity Profiles

特性

InChI |

InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRHYBYGPMAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。